![molecular formula C16H16Cl2N4O B2675136 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-30-0](/img/structure/B2675136.png)
1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound, which is a class of compounds that have wide applications in medicinal chemistry . The compound also contains a tert-butyl group and a 3,4-dichlorobenzyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by the attachment of the tert-butyl and 3,4-dichlorobenzyl groups. The tert-butyl group could potentially be introduced using tert-butyl esters .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Applications De Recherche Scientifique
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines exhibit affinity for the A1 adenosine receptor. A study by Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, focusing on substitutions at the N1 and N5 positions. These compounds showed varied activities against A1 adenosine receptors, with certain substituents enhancing activity. The most potent compound identified had an IC50 of 6.4 x 10(-6) M, demonstrating potential in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives acting as inhibitors of isolated Src and cell proliferation in cancer cell lines (A431 and 8701-BC cells). These compounds interfere with Src phosphorylation and act as proapoptotic agents by inhibiting the antiapoptotic gene BCL2. Some derivatives were more active than the reference compound PP2, indicating their potential as antiproliferative agents (Carraro et al., 2006).
Structural and Mechanistic Insights
The study by Portilla, Quiroga, de la Torre, Cobo, Low, and Glidewell (2006) explored the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives. Their crystallographic analysis revealed intricate hydrogen-bonded chains and framework structures, providing valuable insights into the structural properties of these compounds, which could be relevant for designing targeted therapeutic agents (Portilla et al., 2006).
Antimicrobial Activity
Ghorab, Ismail, Abdel-Gawad, and Abdel ‐ Aziem (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine featuring various moieties (amino acid, imidazole, carbonyl, pyrazole, pyrazolone, and sulfonamide) and evaluated their antimicrobial activity. Some compounds demonstrated potency comparable to the standard antibiotic chloramphenicol, highlighting the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives (Ghorab et al., 2004).
Propriétés
IUPAC Name |
1-tert-butyl-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c1-16(2,3)22-14-11(7-20-22)15(23)21(9-19-14)8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZLJMHWKXUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24781653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
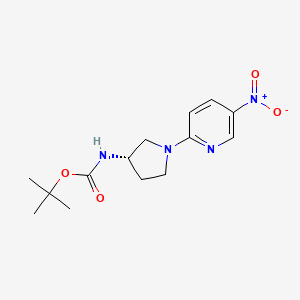
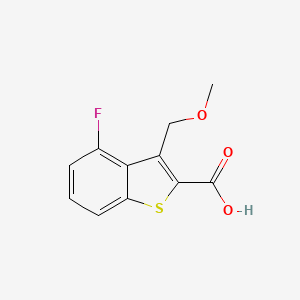

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)
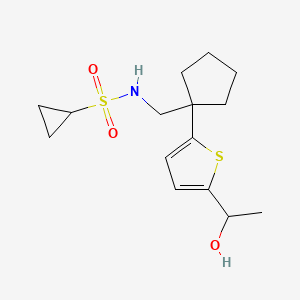

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)
![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)


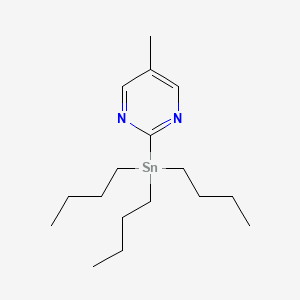
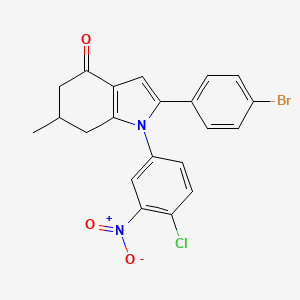
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)